Cas no 54971-26-5 (Hexanoyl bromide,2-bromo-)
Hexanoyl bromide,2-bromo- Chemische en fysische eigenschappen
Naam en identificatie
-
- Hexanoyl bromide,2-bromo-
- 2-BROMOHEXANOYL BROMIDE
- 2-Bromhexanoyl-bromid
- 2-Bromohexanoic acid bromide
- 2RS-bromobutanoyl bromide
- A-BROMOCAPROYL BROMIDE
- Bromid der DL-2-Brom-capronsaeure
- bromide of
- DL-2-bromo-caproic acid
- Hexanoyl bromide,2-bromo
- the
- 54971-26-5
- 2-Bromohexanoyl bromide, 95%
- NS00059358
- SCHEMBL931024
- DTXSID10970321
- CSFUYRGXBNPTSR-UHFFFAOYSA-N
- EINECS 259-417-3
- FT-0640283
- 2-Bromohexanoylbromide
- Hexanoyl bromide, 2-bromo-
- DB-052670
- DTXCID301397853
-
- MDL: MFCD00000161
- Inchi: 1S/C6H10Br2O/c1-2-3-4-5(7)6(8)9/h5H,2-4H2,1H3
- InChI-sleutel: CSFUYRGXBNPTSR-UHFFFAOYSA-N
- LACHT: BrC(C(=O)Br)CCCC
Berekende eigenschappen
- Exacte massa: 255.91000
- Monoisotopische massa: 255.90984
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 9
- Aantal draaibare bindingen: 4
- Complexiteit: 93.1
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: 3.5
- Topologisch pooloppervlak: 17.1
Experimentele eigenschappen
- Kleur/vorm: 淡黄色液体
- Dichtheid: 1.628 g/mL at 25 °C(lit.)
- Kookpunt: 85-90 °C/12 mmHg(lit.)
- Vlampunt: 华氏:>235.4 °F
摄氏:>113 °C - Brekindex: n20/D 1.503(lit.)
- PSA: 17.07000
- LogboekP: 2.86160
- Oplosbaarheid: 无可用
Hexanoyl bromide,2-bromo- Beveiligingsinformatie
-
Symbool:
- Signaalwoord:Danger
- Gevaarverklaring: H315-H318-H335
- Waarschuwingsverklaring: P261-P280-P305+P351+P338
- Vervoersnummer gevaarlijk materiaal:UN 3265 8/PG 2
- WGK Duitsland:3
- Code gevarencategorie: 34-36/37
- Veiligheidsinstructies: S26; S27; S28; S36/37/39; S45
-
Identificatie van gevaarlijk materiaal:
- Risicozinnen:R34; R36/37
Hexanoyl bromide,2-bromo- Douanegegevens
- HS-CODE:2915900090
- Douanegegevens:
中国海关编码:
2915900090概述:
2915900090. 其他饱和无环一元羧酸及其酸酐(酰卤、过氧)化物、过氧酸及其卤化、硝化、磺化、亚硝化衍生物. 增值税率:17.0%. 退税率:9.0%. 监管条件:AB(入境货物通关单,出境货物通关单). 最惠国关税:5.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
监管条件:
A.入境货物通关单
B.出境货物通关单检验检疫类别:
R.进口食品卫生监督检验
S.出口食品卫生监督检验
M.进口商品检验
N.出口商品检验Summary:
2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%
Hexanoyl bromide,2-bromo- Gerelateerde literatuur
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
54971-26-5 (Hexanoyl bromide,2-bromo-) Gerelateerde producten
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)